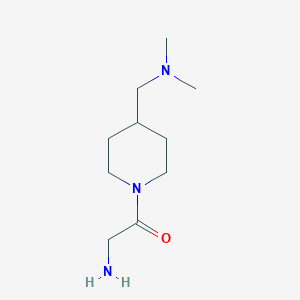

2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone

Description

2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone is a tertiary amine-containing compound characterized by a piperidine ring substituted with a dimethylaminomethyl group at the 4-position and an amino-ethanone moiety at the 1-position.

Properties

IUPAC Name |

2-amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)8-9-3-5-13(6-4-9)10(14)7-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSISHHMRSAXCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and dimethylaminomethyl groups. One common synthetic route involves the reaction of 4-dimethylaminomethyl-piperidine with an appropriate amino compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and dimethylaminomethyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of Mannich bases, which are known for their diverse biological activities. Mannich bases have been investigated for their anticancer properties and cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of Mannich bases can exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Study : Research on Mannich bases has shown that compounds similar to 2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone can significantly inhibit the proliferation of human cancer cell lines, including prostate and breast cancer cells. The structure-activity relationship studies suggest that modifications in the piperidine ring can lead to increased potency against specific cancer types .

Antiparasitic Activity

There is emerging evidence that compounds structurally related to this compound may possess antiparasitic properties. For instance, analogs have been tested against Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating promising in vitro activity .

Case Study : In a pharmacokinetic study involving animal models, certain analogs displayed effective clearance rates and bioavailability, suggesting their potential as therapeutic agents in treating trypanosomiasis . The efficacy of these compounds was assessed through various dosing regimens, highlighting their capability to achieve sterile cures in infected models.

COX-II Inhibition

The compound's structural characteristics make it a candidate for developing selective COX-II inhibitors, which are important in managing inflammation and pain. Research has focused on designing derivatives that enhance selectivity and reduce side effects associated with non-selective COX inhibitors .

Case Study : A series of compounds derived from similar scaffolds have shown varying degrees of COX-II inhibition, with some exhibiting significant anti-inflammatory activity in preclinical models. The design principles derived from these studies could guide further development of this compound as a COX-II inhibitor.

Summary of Findings

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Notes:

- Solubility trends: Piperidine/piperazine derivatives with hydrophilic substituents (e.g., dimethylaminomethyl , cyclohexyl ) exhibit better aqueous solubility than aryl-substituted analogs (e.g., 4-chlorophenyl ).

- Bioactivity : Analogs with bulkier substituents (e.g., benzyl ) may enhance receptor binding in enzyme inhibition, while electron-withdrawing groups (e.g., chloro ) improve metabolic stability.

Pharmacological Potential

- Antiparasitic activity: Imidazolopiperazine analogs with amino-ethanone moieties exhibit antimalarial effects, suggesting the target compound could be optimized for similar applications.

Biological Activity

2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Amino Group : Imparts basic properties and potential for hydrogen bonding.

- Piperidine Ring : A six-membered ring that enhances lipophilicity and receptor interactions.

- Dimethylaminomethyl Group : Affects solubility and biological activity.

The molecular formula of this compound is with a molecular weight of approximately 210.29 g/mol.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action generally involves:

- Binding to Receptors : The compound may act as an agonist or antagonist at specific receptor sites, modulating physiological responses.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound's structural features suggest potential use in neurodegenerative diseases. Analogues have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative disorders like Alzheimer's disease. This inhibition could enhance cholinergic signaling, providing symptomatic relief in patients .

Antiviral Activity

Some studies have explored the antiviral potential of similar compounds against HIV. The mechanism often involves interference with viral entry or replication processes, highlighting the need for further investigation into the antiviral efficacy of this compound .

Study on Enzyme Inhibition

A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the dimethylamino group significantly impacted enzyme inhibition profiles. This research emphasizes the importance of structural nuances in determining biological activity .

Neuroprotective Agents Development

In a comparative analysis, several piperidine-based compounds were evaluated for neuroprotective effects in animal models. The results indicated that specific substitutions on the piperidine ring enhanced protective effects against oxidative stress, supporting the hypothesis that this compound could be a candidate for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone | Dimethylamino group at different position | Varies in pharmacological profile |

| 2-Amino-1-(4-morpholinomethyl-piperidin-1-yl)-ethanone | Morpholine instead of piperidine | Different interaction dynamics |

This table illustrates how minor structural changes can lead to significant differences in biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.